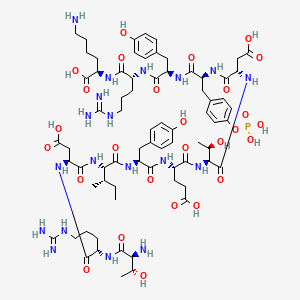

Insulin receptor (1142-1153), pTyr1150

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C72H108N19O27P |

|---|---|

Molecular Weight |

1702.7 g/mol |

IUPAC Name |

(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C72H108N19O27P/c1-5-35(2)57(90-66(109)52(34-55(100)101)87-60(103)45(12-9-29-80-72(77)78)83-67(110)56(74)36(3)92)68(111)88-50(31-39-15-21-42(95)22-16-39)63(106)82-46(25-26-53(96)97)61(104)91-58(37(4)93)69(112)89-51(33-54(98)99)65(108)86-49(32-40-17-23-43(24-18-40)118-119(115,116)117)64(107)85-48(30-38-13-19-41(94)20-14-38)62(105)81-44(11-8-28-79-71(75)76)59(102)84-47(70(113)114)10-6-7-27-73/h13-24,35-37,44-52,56-58,92-95H,5-12,25-34,73-74H2,1-4H3,(H,81,105)(H,82,106)(H,83,110)(H,84,102)(H,85,107)(H,86,108)(H,87,103)(H,88,111)(H,89,112)(H,90,109)(H,91,104)(H,96,97)(H,98,99)(H,100,101)(H,113,114)(H4,75,76,79)(H4,77,78,80)(H2,115,116,117)/t35-,36+,37+,44+,45-,46-,47+,48+,49-,50-,51-,52-,56-,57-,58-/m0/s1 |

InChI Key |

XZDJOVHVQBTYFS-SBNJLBOQSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)OP(=O)(O)O)C(=O)N[C@H](CC3=CC=C(C=C3)O)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OP(=O)(O)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of Tyrosine 1150 Phosphorylation in Insulin Receptor Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The insulin (B600854) receptor (IR) is a receptor tyrosine kinase fundamental to regulating glucose homeostasis, and its dysregulation is a hallmark of metabolic diseases such as type 2 diabetes. Activation of the IR is a highly orchestrated process initiated by insulin binding, which triggers a cascade of autophosphorylation events within its intracellular kinase domain. Among the key phosphorylation sites, Tyrosine 1150 (Tyr1150), located within the activation loop of the kinase domain, plays a critical and indispensable role. This technical guide provides an in-depth exploration of the function of phosphorylated Tyr1150 (pTyr1150) in IR activation, downstream signaling, and its significance as a therapeutic target. We will delve into the quantitative aspects of this process, detail relevant experimental protocols, and provide visual representations of the key pathways and workflows.

Introduction: The Insulin Receptor Activation Cascade

The insulin receptor is a heterotetrameric protein composed of two extracellular α-subunits and two transmembrane β-subunits. The intracellular portion of each β-subunit houses a tyrosine kinase domain.[1] Insulin binding to the α-subunits induces a conformational change that brings the β-subunits into close proximity, facilitating trans-autophosphorylation of specific tyrosine residues.[1][2] This autophosphorylation is a hierarchical process that begins within the activation loop of the kinase domain, a flexible segment that in its unphosphorylated state sterically hinders substrate and ATP binding.[3]

The activation loop contains three key tyrosine residues: Tyr1146, Tyr1150, and Tyr1151.[4][5] Phosphorylation of these sites, particularly Tyr1150 and Tyr1151, is a prerequisite for the full activation of the receptor's kinase activity.[5] This initial phosphorylation event relieves the autoinhibitory constraint, allowing the kinase to adopt an active conformation.[3][6] Once activated, the IR kinase phosphorylates other tyrosine residues within the receptor itself, such as those in the juxtamembrane and C-terminal regions, as well as downstream substrate proteins like the Insulin Receptor Substrate (IRS) family.[1][7]

The Central Role of pTyr1150

Phosphorylation of Tyr1150 is a critical event in the activation of the insulin receptor. Studies have shown that Tyr1150 is a preferred site for autophosphorylation both in vitro and in vivo.[8] The presence of a phosphate (B84403) group on Tyr1150, often in conjunction with pTyr1146 and pTyr1151, stabilizes the activation loop in an open conformation.[6] This conformational change has two major consequences:

-

Unrestricted Access to the Catalytic Site: The repositioning of the activation loop allows for unimpeded binding of ATP and protein substrates to the kinase active site.[6]

-

Creation of Docking Sites: The phosphorylated activation loop, including pTyr1150, can serve as a docking site for downstream signaling molecules containing Src homology 2 (SH2) or phosphotyrosine-binding (PTB) domains, although the primary docking sites for major substrates like IRS-1 are located on other regions of the receptor.[2]

The mono-phosphorylation of Tyr1150 (m-pY1150) has been shown to selectively activate certain downstream signaling pathways, suggesting a nuanced role for this specific modification in biasing cellular responses to insulin.[7] For instance, some synthetic agonists have been shown to preferentially induce m-pY1150, leading to a selective stimulation of the AKT pathway, which is primarily responsible for the metabolic effects of insulin, with a weaker effect on the MAPK pathway, which is more involved in mitogenic responses.[7][9]

Quantitative Data on pTyr1150 and Insulin Receptor Activity

The following tables summarize key quantitative data related to the phosphorylation of the insulin receptor and its subsequent kinase activity.

Table 1: Effect of LMPTP Inhibition on Insulin Receptor Phosphorylation in DIO Mice Liver

| Treatment Group | p-IR / Total IR Ratio (Arbitrary Units) | Fold Change vs. Vehicle |

| Vehicle Control | 1.00 ± 0.15 | 1.0 |

| LMPTP Inhibitor (Compound 23) | 2.50 ± 0.30 | 2.5 |

Data adapted from a study on the effects of a Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) inhibitor on insulin receptor phosphorylation in vivo.[10]

Table 2: Correlation of Insulin Receptor Kinase Activity with Physiological Parameters

| Parameter | Correlation Coefficient (r) with Kinase Activity | P-value |

| Serum Insulin Concentration (physiologic range) | 0.92 | < 0.0001 |

| Glucose Utilization Rate | 0.74 | < 0.0001 |

Data from a study examining the relationship between insulin receptor kinase activity in skeletal muscle and in vivo insulin action.[11]

Experimental Protocols

Western Blot Analysis of Insulin Receptor Phosphorylation

This protocol is a widely used method to detect and quantify the phosphorylation state of the insulin receptor.[10]

1. Cell Culture and Treatment:

- Culture cells (e.g., HepG2, CHO-IR) to 80% confluency.[12]

- Serum-starve the cells overnight to reduce basal phosphorylation.[12]

- Treat cells with insulin (e.g., 100 nM for 10-15 minutes) or other compounds of interest (e.g., inhibitors, agonists).[12][13]

2. Cell Lysis:

- Wash cells with ice-cold PBS.

- Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[12]

- Centrifuge the lysate to pellet cellular debris and collect the supernatant.

3. Protein Quantification:

- Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

4. SDS-PAGE and Protein Transfer:

- Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[10]

- Transfer the separated proteins to a nitrocellulose or PVDF membrane.[10]

5. Immunoblotting:

- Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[13]

- Incubate the membrane with a primary antibody specific for phosphorylated Tyr1150/1151 of the insulin receptor (e.g., Phospho-IRβ (Tyr1150/1151) antibody) overnight at 4°C.[5][14]

- Wash the membrane several times with TBST.

- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[13]

- Wash the membrane again with TBST.

6. Detection and Analysis:

- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]

- To normalize for protein loading, strip the membrane and re-probe with an antibody against the total insulin receptor β-subunit, or run a parallel gel.

- Quantify band intensities using densitometry software.[13]

In Vitro Insulin Receptor Kinase Assay

This assay measures the enzymatic activity of the insulin receptor kinase towards a specific substrate.[15][16]

1. Immunoprecipitation of Insulin Receptor (optional, for endogenous receptor):

- Lyse cells as described above.

- Incubate the cell lysate with an antibody against the insulin receptor overnight at 4°C.

- Add protein A/G-agarose beads to pull down the antibody-receptor complex.

- Wash the immunoprecipitated receptor several times to remove non-specifically bound proteins.

2. Kinase Reaction:

- Resuspend the immunoprecipitated receptor or use purified recombinant IR kinase domain in a kinase reaction buffer.

- Add a synthetic peptide substrate (e.g., a biotinylated peptide corresponding to a known phosphorylation site on IRS-1) and ATP.[15][17]

- Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes).

3. Detection of Substrate Phosphorylation:

- Radioactive Method: Use [γ-³²P]ATP in the kinase reaction. After the reaction, spot the mixture onto phosphocellulose paper, wash away unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.[4]

- Non-Radioactive (ELISA-based) Method:

- Stop the reaction and transfer the mixture to a streptavidin-coated plate to capture the biotinylated peptide substrate.[15]

- Wash the plate to remove non-bound components.

- Add a primary antibody that specifically recognizes the phosphorylated form of the substrate peptide (e.g., a pan-phosphotyrosine antibody or a site-specific phospho-antibody).

- Add an HRP-conjugated secondary antibody.

- Add a colorimetric or chemiluminescent substrate and measure the signal using a plate reader.[15]

Visualizing the Pathways and Workflows

Insulin Receptor Activation and Downstream Signaling

References

- 1. Signaling pathways in insulin action: molecular targets of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Insulin Receptor and Its Signal Transduction Network - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Crystallographic and solution studies of an activation loop mutant of the insulin receptor tyrosine kinase: insights into kinase mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of insulin receptor tyrosine residues autophosphorylated in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phospho-IGF-I Receptor beta (Tyr1135/1136)/Insulin Receptor beta (Tyr1150/1151) (19H7) Rabbit Monoclonal Antibody (BSA and Azide Free) | Cell Signaling Technology [cellsignal.com]

- 6. Crystal structure of the activated insulin receptor tyrosine kinase in complex with peptide substrate and ATP analog | The EMBO Journal [link.springer.com]

- 7. Functional selectivity of insulin receptor revealed by aptamer-trapped receptor structures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphorylation of synthetic insulin receptor peptides by the insulin receptor kinase and evidence that the preferred sequence containing Tyr-1150 is phosphorylated in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Rat insulin-receptor kinase activity correlates with in vivo insulin action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sensing the Insulin Signaling Pathway with an Antibody Array - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Phospho-Insulin Receptor beta (Tyr1150/1151) Matched Antibody Pair | Cell Signaling Technology [cellsignal.com]

- 15. A nonradioactive assay for the insulin receptor tyrosine kinase: use in monitoring receptor kinase activity after activation of overexpressed protein kinase C alpha and high glucose treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. HTScan® INS Receptor Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

The Linchpin of Insulin Signaling: A Technical Guide to the Autophosphorylation of Tyr1150 in the Insulin Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The insulin (B600854) receptor (IR) is a critical mediator of metabolic homeostasis, and its activation is a tightly regulated process initiated by insulin binding and subsequent autophosphorylation of specific tyrosine residues within its intracellular kinase domain. Among these, Tyrosine 1150 (Tyr1150), located within the activation loop of the kinase domain, plays a pivotal role. This technical guide provides an in-depth exploration of the function of Tyr1150 autophosphorylation, its impact on kinase activity, substrate recognition, and downstream signaling cascades. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers in the fields of metabolism, signal transduction, and drug development.

Introduction: The Central Role of Insulin Receptor Autophosphorylation

The insulin receptor is a receptor tyrosine kinase (RTK) that exists as a disulfide-linked (αβ)₂ homodimer. The binding of insulin to the extracellular α-subunits induces a conformational change that activates the intrinsic tyrosine kinase activity of the intracellular β-subunits. This activation triggers a cascade of trans-autophosphorylation events on several tyrosine residues within the β-subunit.

The autophosphorylation of the activation loop, which contains the highly conserved tyrosine cluster Tyr1146, Tyr1150, and Tyr1151, is a critical event that dramatically increases the receptor's kinase activity. This phosphorylation event relieves the autoinhibitory conformation of the activation loop, allowing for unrestricted access of ATP and protein substrates to the active site.

The Critical Function of Tyr1150 Phosphorylation

Phosphorylation of Tyr1150, along with Tyr1146 and Tyr1151, is essential for the full biological activity of the insulin receptor.[1] Studies involving site-directed mutagenesis have demonstrated that the simultaneous mutation of these three tyrosine residues to phenylalanine results in a biologically inactive receptor.[1] While individual mutations have varying effects, the tris-phosphorylation of this region is required for the maximal amplification of the kinase activity.

The phosphorylation of Tyr1150 contributes to a significant conformational change in the activation loop, swinging it out of the catalytic cleft. This structural rearrangement has two major consequences:

-

Enhanced Kinase Activity: The open conformation of the activation loop allows for efficient binding of ATP and substrates, leading to a substantial increase in the Vmax of the kinase for its substrates.

-

Creation of Docking Sites: The phosphorylated tyrosine residues, including pTyr1150, can serve as docking sites for downstream signaling molecules containing Src homology 2 (SH2) domains, although the primary docking sites for substrates like Insulin Receptor Substrate 1 (IRS-1) are located in the juxtamembrane region.

Quantitative Impact of Tyr1150 Autophosphorylation

Kinase Activity

Upon insulin stimulation, the Vmax for insulin receptor autophosphorylation increases by nearly 20-fold with no significant effect on the Km for ATP.[2] This indicates that the primary effect of autophosphorylation is an increase in the catalytic rate rather than the affinity for ATP.

| Parameter | Basal State | Insulin-Stimulated State | Fold Change |

| Vmax (Autophosphorylation) | Low | High | ~20-fold increase[2] |

| Km (ATP) | Unchanged | Unchanged | No significant change[2] |

Table 1: Effect of Insulin Stimulation on Insulin Receptor Autophosphorylation Kinetics. This table summarizes the change in the maximal velocity (Vmax) and Michaelis constant (Km) for ATP upon insulin-stimulated autophosphorylation.

Substrate Binding and Phosphorylation

Phosphorylation of the insulin receptor is a prerequisite for the efficient binding and phosphorylation of its primary substrate, IRS-1. While direct quantitative data for the binding of IRS-1 to a specifically pTyr1150-IR is limited, studies on the highly homologous Insulin-like Growth Factor-1 Receptor (IGF-1R) provide valuable insights. The affinity of IRS-1 for the phosphorylated IGF-1R is approximately 10-fold higher than for the unphosphorylated receptor.[3] This increased affinity is primarily due to a faster association rate.

| Receptor State | IRS-1 Binding Affinity (Kd) |

| Unphosphorylated IGF-1R | Lower Affinity |

| Phosphorylated IGF-1R | ~10-fold Higher Affinity[3] |

Table 2: Effect of Receptor Phosphorylation on IRS-1 Binding Affinity. This table illustrates the significant increase in binding affinity of IRS-1 to the phosphorylated IGF-1 receptor, a close homolog of the insulin receptor.

Mutation of the Tyr1146, Tyr1150, and Tyr1151 cluster to phenylalanine completely abolishes insulin-stimulated IRS-1 phosphorylation and downstream signaling, highlighting the critical role of this region in substrate recognition and phosphorylation.

Downstream Signaling Pathways

The autophosphorylation of the insulin receptor at Tyr1150 is a key upstream event that triggers two major downstream signaling pathways: the PI3K/Akt pathway, which is primarily responsible for the metabolic effects of insulin, and the Ras/MAPK pathway, which is mainly involved in mitogenic responses.

Figure 1: Insulin Receptor Signaling Pathways. Activation of the insulin receptor via autophosphorylation at Tyr1150 initiates both the PI3K/Akt and Ras/MAPK signaling cascades.

Experimental Protocols

In Vitro Insulin Receptor Kinase Assay

This protocol describes a method to measure the kinase activity of the insulin receptor using a synthetic peptide substrate.

Figure 2: In Vitro Insulin Receptor Kinase Assay Workflow. A step-by-step diagram illustrating the procedure for measuring insulin receptor kinase activity.[4][5]

Immunoprecipitation of Insulin Receptor

This protocol details the isolation of the insulin receptor from cell lysates for subsequent analysis.

Figure 3: Insulin Receptor Immunoprecipitation Workflow. A schematic outlining the key steps for isolating the insulin receptor from cellular extracts.[6][7]

Western Blot Analysis of Insulin Receptor Phosphorylation

This protocol describes the detection of phosphorylated insulin receptor using specific antibodies.

Figure 4: Western Blot Workflow for Phosphorylated Insulin Receptor. This diagram illustrates the procedure for detecting the phosphorylation status of the insulin receptor.[8][9]

Conclusion

The autophosphorylation of Tyr1150 in the insulin receptor is a cornerstone of insulin signaling. This single post-translational modification, in concert with the phosphorylation of neighboring tyrosine residues, unleashes the full catalytic potential of the receptor kinase, enabling the propagation of the insulin signal to downstream effectors. A thorough understanding of the mechanisms governing Tyr1150 phosphorylation and its functional consequences is paramount for the development of novel therapeutic strategies targeting insulin resistance and related metabolic disorders. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the intricacies of insulin receptor signaling and to identify new avenues for therapeutic intervention.

References

- 1. bakerlab.org [bakerlab.org]

- 2. scispace.com [scispace.com]

- 3. Effect of receptor phosphorylation on the binding between IRS-1 and IGF-1R as revealed by surface plasmon resonance biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A proteomic atlas of insulin signalling reveals tissue-specific mechanisms of longevity assurance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Akt phosphorylates insulin receptor substrate to limit PI3K-mediated PIP3 synthesis | eLife [elifesciences.org]

- 6. Unique ligand and kinase-independent roles of the insulin receptor in regulation of cell cycle, senescence and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Detection of mutations in the insulin receptor gene in patients with insulin resistance by analysis of single-stranded conformational polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High Affinity Insulin Binding: Insulin Interacts with Two Receptor Ligand Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative mass spectrometry identifies insulin signaling targets in C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

The pTyr1150 Signaling Cascade: A Lynchpin in Metabolic Regulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

The phosphorylation of specific tyrosine residues on receptor tyrosine kinases (RTKs) serves as a critical switch, translating extracellular signals into intracellular action. Among the most crucial of these events in metabolic regulation is the autophosphorylation of the Insulin (B600854) Receptor (IR) at Tyrosine 1150 (pTyr1150). This event, part of a cluster of phosphorylations within the receptor's activation loop, dramatically enhances the receptor's kinase activity and creates a high-affinity docking site for a host of downstream signaling molecules. Understanding the intricacies of the pTyr1150 cascade is paramount for developing novel therapeutics for metabolic disorders such as type 2 diabetes and obesity, as well as for understanding its role in cancer metabolism.

The Core Signaling Cascade: From Insulin Binding to Metabolic Action

The binding of insulin to the extracellular α-subunits of the Insulin Receptor induces a conformational change, bringing the intracellular β-subunits into close proximity. This allows for trans-autophosphorylation of several tyrosine residues. The phosphorylation of the activation loop, specifically at the Tyr-1146, Tyr-1150, and Tyr-1151 cluster, is a rate-limiting step that fully activates the receptor's kinase domain.[1][2] Once phosphorylated, pTyr1150 becomes a central hub for signal transduction.

The primary downstream effectors recruited to the activated receptor are the Insulin Receptor Substrate (IRS) proteins (predominantly IRS-1 and IRS-2) and Src homology 2 (SH2) domain-containing collagen-related protein (Shc) .[3][4][5] These adaptor proteins bind to the phosphorylated IR motifs, including pTyr1150, primarily via their Phosphotyrosine-Binding (PTB) domains.[3][4][6]

-

The IRS-PI3K-Akt Pathway (The Major Metabolic Branch):

-

Upon docking to the activated IR, IRS-1 is rapidly phosphorylated on multiple tyrosine residues.

-

These new phosphotyrosine sites on IRS-1 serve as recruitment hubs for proteins containing SH2 domains, most notably the regulatory subunit (p85) of Phosphoinositide 3-kinase (PI3K) .[7][8][9][10]

-

Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane.[9]

-

PIP3 recruits and activates PDK1 , which in turn phosphorylates and activates Akt (also known as Protein Kinase B).[9][11]

-

Activated Akt is a master regulator of metabolic processes. A key function is to promote the translocation of Glucose Transporter 4 (GLUT4) vesicles from intracellular stores to the plasma membrane in muscle and adipose tissues, facilitating glucose uptake from the bloodstream.[12][13][14][15][16]

-

-

The Shc-Grb2-Ras-MAPK Pathway (The Mitogenic Branch):

-

Shc also binds to the activated IR and becomes tyrosine phosphorylated.[3][6][17]

-

Phosphorylated Shc recruits the adaptor protein Grb2 , which is constitutively bound to the Guanine nucleotide exchange factor Sos .

-

This complex activates the small G-protein Ras , initiating the Mitogen-Activated Protein Kinase (MAPK) cascade (Raf-MEK-ERK). This pathway is primarily associated with mitogenic effects like cell growth and proliferation.[6]

-

While both pathways are initiated by insulin, the IRS-PI3K-Akt branch is considered the principal mediator of the metabolic actions of insulin.

Caption: The pTyr1150 signaling cascade branches into metabolic and mitogenic pathways.

Quantitative Insights into the pTyr1150 Cascade

Quantifying the changes in protein phosphorylation is key to understanding the potency and dynamics of insulin signaling. The data below, compiled from studies on human muscle tissue, illustrates the significant increase in the phosphorylation of key signaling molecules following insulin stimulation.

| Protein | Phosphorylation Site | Fold Increase (Insulin vs. Basal) | Method | Reference |

| IRS-1 | Tyrosine (Overall) | ~15-fold | Immunoblot | [18] |

| IRS-1 | Serine-312 | 2.6 ± 0.4 | Mass Spectrometry | [18] |

| IRS-1 | Serine-636 | 2.1 ± 0.3 | Mass Spectrometry | [18] |

Note: The increase in serine phosphorylation on IRS-1 can represent complex feedback mechanisms, some of which are inhibitory. However, the initial and predominant tyrosine phosphorylation is the key activating event.

Experimental Protocols

Accurate detection and quantification of pTyr1150 and downstream phosphorylation events are crucial for research in this field. Below are generalized yet detailed protocols for the immunoprecipitation and western blot analysis of the phosphorylated Insulin Receptor.

Protocol 1: Immunoprecipitation (IP) of Phosphorylated Insulin Receptor

This protocol is designed to isolate the Insulin Receptor from cell or tissue lysates to enrich it for subsequent analysis.

-

Cell/Tissue Lysis:

-

Culture cells to desired confluency and serum-starve overnight (e.g., in DMEM without FBS) to reduce basal phosphorylation.[19]

-

Stimulate cells with insulin (e.g., 100 nM) for a short duration (e.g., 5-15 minutes) at 37°C.

-

Immediately place plates on ice and wash twice with ice-cold PBS.

-

Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, sodium orthovanadate, sodium fluoride).

-

Scrape cells, transfer lysate to a microcentrifuge tube, and clarify by centrifuging at ~14,000 x g for 15 minutes at 4°C.[20]

-

Determine protein concentration of the supernatant using a BCA or Bradford assay.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C on a rotator.

-

Pellet the beads and transfer the supernatant to a new tube.

-

Add the primary antibody (e.g., anti-Insulin Receptor β) to the lysate (typically 1-5 µg of antibody per 500-1000 µg of total protein).[21]

-

Incubate overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G agarose beads and incubate for an additional 1-3 hours at 4°C.

-

Pellet the beads by centrifugation and wash 3-4 times with ice-cold lysis buffer.[21]

-

After the final wash, aspirate the supernatant and resuspend the beads in Laemmli sample buffer.

-

Boil the sample at 95-100°C for 5-10 minutes to elute the protein from the beads.[21] The sample is now ready for SDS-PAGE.

-

Protocol 2: Western Blotting for pTyr1150

This protocol describes the detection of the phosphorylated receptor after separation by size.

-

SDS-PAGE and Transfer:

-

Load the immunoprecipitated samples (or total cell lysates if the antibody is of high quality and the protein is abundant) onto an SDS-polyacrylamide gel (e.g., 7.5% gel).[18][21]

-

Perform electrophoresis to separate proteins by molecular weight.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST)). For phospho-proteins, BSA is often preferred.[22]

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-IR Tyr1150/1151) diluted in blocking buffer, typically overnight at 4°C.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[21]

-

Wash the membrane again three times for 10 minutes each with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[21][22]

-

For normalization, the membrane can be stripped and re-probed with an antibody against the total Insulin Receptor protein.

-

Caption: Workflow for the detection of pTyr1150 via IP and Western Blot.

Relevance in Drug Development

The central role of the pTyr1150 signaling axis in controlling glucose homeostasis makes it a prime target for therapeutic intervention.

-

Insulin Sensitizers: Drugs that can enhance or prolong the phosphorylation state of Tyr1150 or downstream components like IRS-1 could improve insulin sensitivity in patients with type 2 diabetes.

-

Targeted Inhibitors: In certain cancers, the Insulin and IGF-1 receptor pathways are hyperactivated, contributing to tumor growth and survival. Selective inhibitors that prevent the phosphorylation of key tyrosines or block the binding of adaptor proteins like IRS-1 could represent a viable anti-cancer strategy.

-

Pathway-Biased Ligands: Developing ligands that can selectively activate the metabolic (IRS-PI3K-Akt) branch of the pathway over the mitogenic (Shc-MAPK) branch is a highly sought-after goal. Such a drug could provide the metabolic benefits of insulin signaling without promoting unwanted cell growth.

The pTyr1150 signaling cascade is a master regulator of cellular metabolism. A deep, technical understanding of its components, interactions, and regulation is indispensable for researchers and clinicians working to combat metabolic diseases and cancer. The protocols and pathways detailed in this guide provide a foundational framework for further investigation into this critical signaling hub.

References

- 1. Identification of insulin receptor tyrosine residues autophosphorylated in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phospho-IGF-I Receptor beta (Tyr1135/1136)/Insulin Receptor beta (Tyr1150/1151) (19H7) Rabbit Monoclonal Antibody (BSA and Azide Free) | Cell Signaling Technology [cellsignal.com]

- 3. Interaction between the phosphotyrosine binding domain of Shc and the insulin receptor is required for Shc phosphorylation by insulin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ab initio modeling of human IRS1 protein to find novel target to dock with drug MH to mitigate T2DM diabetes by insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The IRS-signalling system: a network of docking proteins that mediate insulin action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The functional significance of Shc in insulin signaling as a substrate of the insulin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Insulin receptor substrate (IRS) 1 is reduced and IRS-2 is the main docking protein for phosphatidylinositol 3-kinase in adipocytes from subjects with non-insulin-dependent diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Insulin receptor substrate (IRS) 1 is reduced and IRS-2 is the main docking protein for phosphatidylinositol 3-kinase in adipocytes from subjects with non-insulin-dependent diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Role of insulin receptor substance-1 modulating PI3K/Akt insulin signaling pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Akt phosphorylates insulin receptor substrate to limit PI3K-mediated PIP3 synthesis | eLife [elifesciences.org]

- 12. Insulin-stimulated GLUT4 translocation is relevant to the phosphorylation of IRS-1 and the activity of PI3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. storage.imrpress.com [storage.imrpress.com]

- 14. Insulin receptor signals regulating GLUT4 translocation and actin dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. endocrine.org [endocrine.org]

- 16. researchgate.net [researchgate.net]

- 17. discovery.researcher.life [discovery.researcher.life]

- 18. diabetesjournals.org [diabetesjournals.org]

- 19. researchgate.net [researchgate.net]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. Insulin Receptor and IRS-1 Co-immunoprecipitation with SOCS-3, and IKKα/β Phosphorylation are Increased in Obese Zucker Rat Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Significance of Tyrosine 1150 Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pivotal discovery of Tyrosine 1150 (Tyr1150) as a key phosphorylation site, its role in critical signaling pathways, and its implications for disease and therapeutic development. This document details the experimental methodologies that were instrumental in its discovery and presents quantitative data to underscore its significance.

Introduction: The Central Role of Tyrosine Phosphorylation

Protein phosphorylation is a fundamental post-translational modification that acts as a molecular switch to regulate a vast array of cellular processes, including growth, differentiation, metabolism, and survival[1][2][3]. Receptor Tyrosine Kinases (RTKs) are a major class of cell surface receptors that, upon ligand binding, activate their intrinsic kinase activity, leading to the phosphorylation of specific tyrosine residues within their cytoplasmic domains and on downstream signaling partners[4][5][6].

The Insulin (B600854) Receptor (IR) is a prototypical RTK essential for maintaining glucose homeostasis[7][8]. It is a heterodimeric protein composed of two extracellular α-subunits and two transmembrane β-subunits[7]. The binding of insulin to the α-subunits induces a conformational change that activates the tyrosine kinase domain located on the intracellular portion of the β-subunits. This activation triggers a cascade of autophosphorylation events, creating docking sites for various substrate proteins and initiating downstream signaling pathways[7][9]. Among these autophosphorylation sites, the cluster of tyrosines in the activation loop of the kinase domain—Tyr1146, Tyr1150, and Tyr1151—is of paramount importance for the full activation of the receptor's kinase activity[9].

The Seminal Discovery of Tyr1150

The identification of Tyr1150 as a primary site of autophosphorylation was a landmark in understanding insulin receptor signaling. Early studies in the mid-1980s sought to pinpoint the specific tyrosine residues that were phosphorylated upon insulin stimulation.

A pivotal 1986 study provided compelling evidence for Tyr1150's role. Researchers synthesized peptides corresponding to potential autophosphorylation sites within the human insulin receptor's β-subunit. Through in vitro kinase assays, they demonstrated that a peptide containing the Tyr1150 sequence (amino acids 1142-1153) was a significantly better substrate for the purified insulin receptor kinase than peptides from other regions or even the Src peptide, a well-known tyrosine kinase substrate[10]. Microsequencing of the phosphorylated peptide confirmed that Tyr1150, and not the adjacent Tyr1146 or Tyr1151, was the residue phosphorylated in this in vitro setting[10].

To validate this finding in a cellular context, the same study used IM-9 cells labeled with radioactive phosphate (B84403) (³²P). Following insulin stimulation, the insulin receptor was isolated, and tryptic digestion of the β-subunit revealed an insulin-dependent phosphorylated peptide. This peptide was specifically immunoprecipitated by an antibody raised against the Tyr-1150-containing sequence, confirming that this region is indeed phosphorylated in intact cells[10]. These combined in vitro and in vivo results firmly established Tyr1150 as a preferential and physiologically relevant autophosphorylation site[10].

The Insulin Receptor Signaling Pathway

The phosphorylation of Tyr1150, along with Tyr1146 and Tyr1151, is a critical event that fully activates the insulin receptor kinase[9]. This triple phosphorylation within the activation loop creates a docking site for various adaptor molecules, most notably the Insulin Receptor Substrate (IRS) proteins[7]. The binding and subsequent phosphorylation of IRS proteins by the activated receptor initiate two major downstream signaling cascades: the PI3K/Akt pathway, which is primarily responsible for the metabolic effects of insulin, and the MAPK/ERK pathway, which is involved in mitogenic responses[7]. The dephosphorylation of the insulin receptor, a crucial step for signal termination, is mediated by protein-tyrosine phosphatases like PTP1B, which recognizes and binds to the phosphorylated Tyr1146, Tyr1150, and Tyr1151 residues[8][11].

Caption: Insulin binding triggers IR autophosphorylation at Tyr1150, initiating downstream PI3K/Akt and MAPK pathways.

Quantitative Analysis of Tyr1150 Phosphorylation

Quantitative studies have been essential to delineate the importance of Tyr1150 phosphorylation relative to other sites and under different conditions.

Table 1: In Vitro Phosphorylation of Synthetic Peptides by Insulin Receptor Kinase

| Peptide Sequence (Corresponding Residues) | Relative Phosphorylation Rate (%) | Key Finding | Reference |

| Peptide 1150 (1142-1153) | 100 | Serves as the best substrate among the tested peptides. | [10] |

| Peptide 960 (952-961) | < 10 | Significantly lower phosphorylation compared to Peptide 1150. | [10] |

| Peptide 1316 (1313-1329) | < 10 | Significantly lower phosphorylation compared to Peptide 1150. | [10] |

| Src Peptide (Tyr-416) | ~25 | Less efficiently phosphorylated than the preferred insulin receptor site. | [10] |

| Data are relative to the phosphorylation rate of Peptide 1150, which was set to 100%. |

Table 2: Effect of Palmitoylcarnitine on Insulin-Stimulated IR Phosphorylation

| Condition | Relative Phosphorylation of IR (Tyr1151*) | Key Finding | Reference | | :--- | :--- | :--- | | Control (Unstimulated) | Baseline | - |[8] | | 10 nM Insulin | 25-fold increase vs. Control | Insulin robustly stimulates IR phosphorylation. |[8] | | 10 nM Insulin + 10 µM Palmitoylcarnitine | 35% decrease vs. Insulin alone | Palmitoylcarnitine impairs insulin-induced IR phosphorylation. |[8] | *Note: The antibody used in this study detects phosphorylation at Tyr1150/1151. The data reflects the combined phosphorylation status of these sites.

Key Experimental Protocols

The discovery and characterization of Tyr1150 phosphorylation rely on a combination of biochemical, cellular, and analytical techniques.

General Workflow for Phosphorylation Site Identification

The modern approach to identifying phosphorylation sites involves a multi-step process combining protein enrichment with high-resolution mass spectrometry.

Caption: A typical proteomics workflow for the identification and localization of protein phosphorylation sites.

Protocol: Immunoprecipitation and Western Blotting for Phospho-IR (Tyr1150/1151)

This method is used to detect the phosphorylation status of the insulin receptor at specific sites in response to stimuli.

-

Cell Culture and Stimulation:

-

Culture cells (e.g., CHO-IR, IM-9) to 80-90% confluency.

-

Serum-starve cells for 4-6 hours to reduce basal receptor phosphorylation.

-

Stimulate cells with insulin (e.g., 100 nM) for 5-10 minutes at 37°C. Include an unstimulated control.

-

-

Cell Lysis:

-

Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (critical for preserving phosphorylation).

-

Scrape cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Immunoprecipitation (IP):

-

Quantify protein concentration in the supernatant.

-

Incubate a portion of the cell lysate (e.g., 500 µg) with an anti-Insulin Receptor β-subunit antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose (B213101) beads and incubate for an additional 2-4 hours.

-

Wash the beads 3-4 times with cold lysis buffer to remove non-specific binding.

-

-

Western Blotting:

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour.

-

Incubate the membrane with a primary antibody specific for Phospho-IR (Tyr1150/1151) overnight at 4°C[12][13].

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

To confirm equal loading, the membrane can be stripped and re-probed with an antibody against the total Insulin Receptor β-subunit.

-

Protocol: In Vitro Kinase Assay with Synthetic Peptides

This assay directly measures the ability of a kinase to phosphorylate a specific substrate peptide.

-

Reagents and Materials:

-

Purified, active Insulin Receptor kinase.

-

Synthetic peptides corresponding to the sequence around Tyr1150 and control peptides[10].

-

Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 2 mM MnCl₂, 1 mM DTT).

-

[γ-³²P]ATP (radiolabeled ATP).

-

-

Kinase Reaction:

-

Set up the reaction mixture in the kinase buffer containing the purified IR kinase and the specific synthetic peptide substrate.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

-

-

Stopping the Reaction and Measuring Incorporation:

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the amount of incorporated ³²P into the peptide using a scintillation counter.

-

-

Analysis:

-

Compare the radioactivity counts between different peptide substrates to determine the relative phosphorylation efficiency. This allows for the identification of preferred phosphorylation sequences[10].

-

Role in Disease and Drug Development

The critical role of Tyr1150 phosphorylation in insulin signaling makes it central to both health and disease.

-

Insulin Resistance and Type 2 Diabetes: Impaired autophosphorylation of the insulin receptor, including at the Tyr1150/1151 sites, is a hallmark of insulin resistance[7]. Factors that decrease this phosphorylation, such as certain long-chain acylcarnitines that activate the PTP1B phosphatase, contribute to the pathology of insulin resistance[8]. Therefore, strategies to enhance or preserve the phosphorylation status of these key tyrosine residues are a major focus of research for diabetes therapeutics.

-

Cancer: The Insulin Receptor and the highly homologous IGF-1 Receptor share an equivalent tyrosine cluster in their activation loops (Tyr1150/1151 in IR and Tyr1135/1136 in IGF-1R)[9]. Aberrant activation and phosphorylation of these receptors are implicated in the growth and survival of many cancers[12]. Similarly, other RTKs, such as the MET proto-oncogene, drive an "invasive growth" program in tumors when their kinase activity is pathologically activated through mutation, amplification, or overexpression[5][6][14]. While Tyr1150 is specific to the insulin receptor, the principle of targeting key activation loop tyrosines is a cornerstone of modern oncology. Small molecule tyrosine kinase inhibitors (TKIs) and monoclonal antibodies are designed to block the aberrant signaling from these receptors, and understanding the precise mechanisms of activation, including the phosphorylation of specific residues, is crucial for developing more effective and targeted cancer therapies[3][14].

Conclusion

The discovery of Tyr1150 as a key autophosphorylation site in the insulin receptor was a foundational step in elucidating the molecular mechanisms of insulin action. In vitro and in vivo experiments conclusively demonstrated its preferential phosphorylation, establishing its role as a critical switch for kinase activation. The subsequent phosphorylation cascade, initiated by the activated Tyr1150-containing loop, governs fundamental cellular decisions related to metabolism and growth. Dysregulation of this phosphorylation event is directly implicated in major human diseases, including diabetes and cancer, making the insulin receptor and its signaling pathway a prime target for ongoing and future drug development efforts. The experimental approaches detailed herein continue to be fundamental tools for researchers and scientists working to unravel the complexities of cellular signaling and to design the next generation of targeted therapeutics.

References

- 1. Protein Phosphorylation in Cancer: Role of Nitric Oxide Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of tyrosine phosphorylated adhesion proteins in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. MET proto-oncogene, receptor tyrosine kinase - Creative Biogene [creative-biogene.com]

- 5. The MET Oncogene as a Therapeutical Target in Cancer Invasive Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. targetedonc.com [targetedonc.com]

- 7. Phospho-Insulin Receptor beta (Tyr1150/1151) Matched Antibody Pair | Cell Signaling Technology [cellsignal.com]

- 8. Long-Chain Acylcarnitines Decrease the Phosphorylation of the Insulin Receptor at Tyr1151 Through a PTP1B-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phospho-IGF-I Receptor beta (Tyr1135/1136)/Insulin Receptor beta (Tyr1150/1151) (19H7) Rabbit Monoclonal Antibody (BSA and Azide Free) | Cell Signaling Technology [cellsignal.com]

- 10. Phosphorylation of synthetic insulin receptor peptides by the insulin receptor kinase and evidence that the preferred sequence containing Tyr-1150 is phosphorylated in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. biocompare.com [biocompare.com]

- 13. biocompare.com [biocompare.com]

- 14. mdpi.com [mdpi.com]

The Pivotal Role of Insulin Receptor pTyr1150 in Orchestrating Glucose Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The phosphorylation of the insulin (B600854) receptor (IR) on specific tyrosine residues is a critical initiating event in the complex signaling cascade that governs glucose homeostasis. Among these, the phosphorylation of tyrosine 1150 (pTyr1150), located within the activation loop of the IR kinase domain, represents a key regulatory node. This technical guide provides a comprehensive overview of the function of IR pTyr1150 in glucose metabolism, detailing its role in downstream signaling pathways, summarizing key quantitative data, and providing detailed experimental protocols for its investigation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to unravel the complexities of insulin signaling and develop novel therapeutics for metabolic disorders.

Introduction

Insulin, the primary anabolic hormone, exerts its profound effects on glucose metabolism by binding to and activating its cell surface receptor, a receptor tyrosine kinase. This activation triggers a rapid autophosphorylation of several tyrosine residues within the intracellular domain of the receptor, creating docking sites for a myriad of downstream signaling molecules. The activation loop of the kinase domain, containing the highly conserved tyrosine residues Tyr1146, Tyr1150, and Tyr1151 (numbering based on the human insulin receptor isoform B), is of particular importance. Phosphorylation of this triad (B1167595) is essential for the full activation of the receptor's kinase activity, amplifying the insulin signal and propagating it throughout the cell.

While the importance of the entire activation loop is well-established, emerging evidence points to a distinct and crucial role for the phosphorylation of Tyr1150. Studies have shown that Tyr1150 is a preferred initial autophosphorylation site and that its phosphorylation state can selectively dictate the downstream signaling pathways that are activated, ultimately influencing the magnitude and nature of the cellular metabolic response.[1] This guide will delve into the specific contributions of pTyr1150 to the regulation of glucose metabolism.

The pTyr1150-Initiated Signaling Cascade

The phosphorylation of Tyr1150 serves as a critical conformational switch that enhances the catalytic activity of the insulin receptor kinase. This heightened activity leads to the subsequent phosphorylation of other tyrosine residues on the receptor and on intracellular substrates, most notably the Insulin Receptor Substrate (IRS) proteins.

Recruitment and Phosphorylation of IRS Proteins

Phosphorylated Tyr1150, as part of the activated kinase domain, facilitates the binding and subsequent tyrosine phosphorylation of IRS proteins (primarily IRS-1 and IRS-2). While the entire activated receptor contributes to this process, the conformation induced by pTyr1150 is thought to be particularly favorable for IRS recognition and phosphorylation. Once phosphorylated, IRS proteins act as signaling scaffolds, recruiting a host of downstream effector molecules containing Src homology 2 (SH2) domains.

Activation of the PI3K/Akt Pathway

A key event in insulin-mediated glucose metabolism is the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. The p85 regulatory subunit of PI3K binds to specific phosphotyrosine motifs on IRS proteins, leading to the activation of the p110 catalytic subunit. Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting pleckstrin homology (PH) domain-containing proteins, such as Akt (also known as Protein Kinase B) and its upstream activator, phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane. This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and other kinases like mTORC2.[2][3][4]

Notably, some studies suggest that mono-phosphorylation of the insulin receptor at Tyr1150 can selectively activate the Akt pathway, highlighting its critical role in metabolic signaling.[5]

GLUT4 Translocation and Glucose Uptake

Activated Akt is a central player in the metabolic actions of insulin. One of its most critical functions is to promote the translocation of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane in muscle and adipose tissues.[6][7][8] This process dramatically increases the capacity of these cells to take up glucose from the bloodstream. Akt phosphorylates a number of downstream targets, including AS160 (Akt substrate of 160 kDa) and TBC1D1, which are Rab-GTPase activating proteins that, when phosphorylated, relieve their inhibition of Rab proteins involved in GLUT4 vesicle trafficking and fusion with the plasma membrane. The precise quantitative contribution of pTyr1150 to this intricate process is an area of active investigation.

Signaling Pathway Diagram

References

- 1. Phosphorylation of synthetic insulin receptor peptides by the insulin receptor kinase and evidence that the preferred sequence containing Tyr-1150 is phosphorylated in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Akt phosphorylates insulin receptor substrate to limit PI3K-mediated PIP3 synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Akt phosphorylates insulin receptor substrate to limit PI3K-mediated PIP3 synthesis | eLife [elifesciences.org]

- 4. Insulin–PI3K signalling: an evolutionarily insulated metabolic driver of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional selectivity of insulin receptor revealed by aptamer-trapped receptor structures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Real time qualitative and quantitative GLUT4 translocation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel quantitative assay for analysis of GLUT4 translocation using high content screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation of Insulin Signaling and Glucose Transporter 4 (GLUT4) Exocytosis by Phosphatidylinositol 3,4,5-Trisphosphate (PIP3) Phosphatase, Skeletal Muscle, and Kidney Enriched Inositol Polyphosphate Phosphatase (SKIP) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structural and Functional Consequences of Insulin Receptor Tyr1150 Phosphorylation

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Insulin (B600854) Receptor as a Central Regulator of Metabolism

The insulin receptor (IR) is a transmembrane receptor tyrosine kinase (RTK) that plays a pivotal role in regulating systemic glucose homeostasis, lipid metabolism, and cell growth and proliferation.[1][2] Dysregulation of IR signaling is a hallmark of type 2 diabetes, metabolic syndrome, and certain cancers, making it a critical target for therapeutic development. The receptor exists as a pre-formed (αβ)₂ dimer, where the extracellular α-subunits are responsible for insulin binding and the transmembrane β-subunits contain the intracellular tyrosine kinase domain.[2]

Upon insulin binding to the extracellular domain, the receptor undergoes a significant conformational change, which alleviates autoinhibition and brings the two intracellular kinase domains into close proximity. This initiates a cascade of trans-autophosphorylation events on specific tyrosine residues within the kinase domain's activation loop (A-loop), as well as in the juxtamembrane and C-terminal regions.[3] This autophosphorylation is the critical switch that transforms the kinase from an inactive to a fully active state, capable of phosphorylating downstream substrates like the Insulin Receptor Substrate (IRS) proteins and initiating intracellular signaling cascades.[2]

This guide focuses specifically on the phosphorylation of Tyrosine 1150 (Tyr1150), a key residue within the activation loop, detailing the profound structural rearrangements it induces and the subsequent impact on kinase activity and downstream signaling.

The Activation Loop: A Gatekeeper of Kinase Activity

The activation loop (A-loop) of the insulin receptor kinase (IRK) is a flexible segment of the polypeptide chain that, in the basal (unphosphorylated) state, acts as a pseudosubstrate. It physically occupies the kinase's active site, sterically hindering the binding of both ATP and protein substrates, thereby locking the enzyme in an inactive conformation.[3]

The A-loop of the human insulin receptor contains three key tyrosine residues that are subject to autophosphorylation: Tyr1146, Tyr1150, and Tyr1151 (note: alternative numbering schemes may refer to these as Tyr1158, Tyr1162, and Tyr1163).[3] While full activation is achieved upon tris-phosphorylation, the phosphorylation of Tyr1150 is a crucial, preferential event in this process.[4]

Structural Transformation Upon Tyr1150 Phosphorylation

The phosphorylation of Tyr1150 introduces a bulky, negatively charged phosphate (B84403) group into the A-loop, triggering a cascade of electrostatic and steric rearrangements that result in a dramatic conformational change. This transition is the fundamental molecular basis for the activation of the insulin receptor's kinase function.

From "Closed" to "Open" Conformation: The activation process is best described as a three-step conformational change:

-

DFG Motif Flip: The highly conserved Asp-Phe-Gly (DFG) motif at the beginning of the A-loop undergoes a flip. In the inactive state, the aspartate residue faces away from the active site ("DFG-out"), while in the active state, it flips inward ("DFG-in") to coordinate a magnesium ion, which is essential for ATP binding and catalysis.

-

A-Loop Rotation: Phosphorylation of Tyr1150 causes the entire A-loop to swing out of the catalytic cleft. This movement, a rotation of nearly 180 degrees, relieves the autoinhibition and opens up the active site.[3] The newly introduced phosphotyrosine (pTyr1150) forms new stabilizing interactions that lock the A-loop into this "open" and active conformation.

-

αC Helix Movement: The final step involves an inward rotation of the αC helix, a key regulatory element in the N-terminal lobe of the kinase. This movement helps to correctly align key catalytic residues, such as a conserved glutamate (B1630785) in the αC helix with a conserved lysine (B10760008) in the β3-strand, forming a salt bridge that stabilizes the active state and properly orients ATP for phosphotransfer.

This entire process transforms the kinase from a catalytically incompetent state to a fully active enzyme, primed for substrate recognition and phosphorylation.

Caption: Conformational transition of the IRK upon Tyr1150 phosphorylation.

Quantitative Analysis of Phosphorylation-Induced Activation

The structural rearrangement of the activation loop has a profound and quantifiable effect on the kinase's catalytic activity. Autophosphorylation significantly enhances the efficiency of the enzyme.

Table 1: Impact of Autophosphorylation on Insulin Receptor Kinase Activity

| Parameter | Observation | Fold Change | Reference |

|---|---|---|---|

| Overall Phosphate Incorporation | Increase in ³²P incorporation into the β-subunit in intact cells upon insulin stimulation. | 4.5x | [5] |

| Tyrosine-Specific Phosphorylation | Increase in ³²P incorporation specifically into tyrosine residues in intact cells. | 7x | [5] |

| Autophosphorylation Rate | Increase in the rate constant for the fast phase of the autophosphorylation reaction in vitro. | 10x |[6] |

While data for the mono-phosphorylated Tyr1150 state is limited, studies on synthetic peptide substrates reveal the kinetic properties of the fully activated kinase. The IRK shows a strong preference for substrates containing a Tyrosine-Methionine-X-Methionine (YMXM) motif.

Table 2: Kinetic Parameters of Activated IRK with YMXM Peptide Substrates

| Peptide Substrate (from IRS-1) | Kₘ (µM) | kcat/Kₘ (x 10⁴ M⁻¹s⁻¹) | Reference |

|---|---|---|---|

| YMXM Motif Peptide 1 | 24 | 2.1 | [7] |

| YMXM Motif Peptide 2 | 92 | 0.6 | [7] |

| YMXM Motif Peptide 3 | 36 | 1.9 | [7] |

| Non-YMXM Peptide | 300 | (Not calculated) | [7] |

Data derived from studies on synthetic peptides corresponding to sequences in Insulin Receptor Substrate 1 (IRS-1).[7]

Downstream Signaling Pathways

Once activated by Tyr1150 and subsequent A-loop phosphorylation, the insulin receptor kinase phosphorylates key intracellular substrates, primarily the IRS protein family (IRS1-4) and Shc. This creates docking sites for SH2 domain-containing proteins, propagating the signal through two major pathways: the PI3K/Akt pathway and the Ras/MAPK pathway.

-

PI3K/Akt Pathway (Metabolic Actions): Phosphorylated IRS proteins recruit and activate Phosphoinositide 3-kinase (PI3K). PI3K generates PIP₃, which in turn activates PDK1 and Akt (also known as Protein Kinase B). Activated Akt orchestrates most of insulin's metabolic effects, including the translocation of GLUT4 glucose transporters to the cell surface (leading to glucose uptake), promotion of glycogen (B147801) synthesis, and inhibition of gluconeogenesis.[2]

-

Ras/MAPK Pathway (Mitogenic Actions): Phosphorylated IRS or Shc proteins can also recruit the Grb2-SOS complex, which activates the small G-protein Ras. This initiates the mitogen-activated protein kinase (MAPK) cascade (Raf-MEK-ERK), which primarily regulates gene expression related to cell growth, proliferation, and differentiation.

Caption: Major signaling cascades initiated by the activated insulin receptor.

Experimental Protocols

Investigating the phosphorylation state and activity of the insulin receptor is fundamental to research in this field. Below are detailed methodologies for key experiments.

Protocol: Immunoprecipitation (IP) and Western Blot (WB) for Phospho-IR

This protocol is designed to isolate the insulin receptor from cell lysates and determine its phosphorylation status at Tyr1150/1151.

A. Solutions and Reagents

-

Cell Lysis Buffer: 1X Cell Lysis Buffer (e.g., from Cell Signaling Technology), supplemented immediately before use with 1 mM PMSF and a cocktail of protease and phosphatase inhibitors.

-

Wash Buffer: 1X PBS, ice-cold.

-

Antibodies:

-

Primary IP Antibody: Rabbit mAb against total Insulin Receptor β-subunit.

-

Primary WB Antibody: Rabbit mAb specific for Phospho-Insulin Receptor β (pTyr1150/1151) (e.g., Cell Signaling #3024).[8]

-

Secondary Antibody: Anti-rabbit IgG, HRP-linked.

-

-

Beads: Protein A or Protein G Agarose/Magnetic Beads.

-

Elution Buffer: 3X SDS Sample Buffer with DTT.

B. Cell Culture and Stimulation

-

Culture cells (e.g., HepG2, 3T3-L1 adipocytes) to 80-90% confluency.

-

Serum-starve the cells overnight to reduce basal signaling.

-

Stimulate cells with insulin (e.g., 100 nM) for a short duration (e.g., 5-10 minutes) at 37°C. Include an unstimulated control.

-

Immediately stop the stimulation by placing plates on ice and aspirating the media.

C. Lysate Preparation

-

Wash cells once with ice-cold 1X PBS.

-

Add 0.5 mL of ice-cold Cell Lysis Buffer to each 10 cm plate.

-

Scrape cells off the plate and transfer the lysate to a microcentrifuge tube.

-

Sonicate or vortex briefly and incubate on ice for 30 minutes.

-

Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (clarified lysate) to a new tube. Determine protein concentration using a BCA or Bradford assay.

D. Immunoprecipitation

-

Dilute 500-1000 µg of protein lysate with lysis buffer to a final volume of 500 µL.

-

Add 2-4 µg of the primary IP antibody (anti-total IR-β).

-

Incubate with gentle rotation for 4 hours to overnight at 4°C.

-

Add 30 µL of a 50% slurry of Protein A/G beads.

-

Incubate with gentle rotation for an additional 1-3 hours at 4°C.

-

Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute).

-

Carefully discard the supernatant. Wash the bead pellet three times with 1 mL of ice-cold lysis buffer.

E. Western Blotting

-

After the final wash, remove all supernatant. Add 30 µL of 3X SDS Sample Buffer to the bead pellet.

-

Boil the sample for 5 minutes at 95-100°C to elute proteins and denature them.

-

Pellet the beads and load the supernatant onto an SDS-PAGE gel.

-

Perform electrophoresis and transfer the proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature (e.g., in 5% BSA in TBST).

-

Incubate the membrane with the primary WB antibody (anti-pTyr1150/1151) overnight at 4°C.

-

Wash the membrane, then incubate with the HRP-linked secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescent (ECL) substrate and an imaging system.

Caption: Workflow for analyzing insulin receptor phosphorylation via IP-WB.

Protocol: In Vitro Kinase Assay

This protocol measures the catalytic activity of purified insulin receptor kinase by quantifying the transfer of phosphate from ATP to a synthetic peptide substrate.

A. Solutions and Reagents

-

Kinase: Recombinant, purified insulin receptor kinase domain (IRK).

-

Substrate: Synthetic peptide containing a tyrosine residue, preferably a YMXM motif (e.g., biotinylated poly-Glu-Tyr).

-

Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 2 mM MnCl₂, 1 mM DTT.

-

ATP Solution: 100 µM ATP in kinase buffer. For radiometric assay, spike with [γ-³²P]ATP.

-

Stop Solution: 75 mM phosphoric acid.

B. Assay Procedure

-

Pre-activation (Autophosphorylation): Before the main assay, pre-incubate the purified IRK with 1 mM ATP and 10 mM MgCl₂ for 30 minutes at 30°C to ensure it is fully autophosphorylated and activated. Remove excess ATP via a desalting column if necessary.[9]

-

Reaction Setup: In a 96-well plate, prepare the reaction mix. For a 50 µL final volume:

-

25 µL of 2X Kinase Buffer.

-

5 µL of peptide substrate (to a final concentration near its Kₘ, e.g., 50-100 µM).

-

10 µL of pre-activated IRK solution.

-

(Optional) 5 µL of inhibitor compound or vehicle control.

-

-

Initiate Reaction: Add 5 µL of the 10X ATP solution (final concentration 10 µM) to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes, ensuring the reaction remains in the linear range.

-

Stop Reaction: Terminate the reaction by adding 25 µL of Stop Solution.

C. Detection (Example: Non-Radioactive Biotinylated Peptide)

-

Transfer the reaction mixture to a streptavidin-coated plate. Incubate for 1 hour to capture the biotinylated peptide.

-

Wash the plate to remove unincorporated ATP and non-biotinylated components.

-

Add a phosphotyrosine-specific antibody conjugated to HRP. Incubate for 1 hour.

-

Wash the plate thoroughly.

-

Add a colorimetric HRP substrate (e.g., TMB).

-

Stop the color development with acid and read the absorbance at 450 nm on a plate reader. The signal intensity is directly proportional to the kinase activity.

Conclusion and Implications for Drug Development

The phosphorylation of Tyr1150 is a linchpin in the activation of the insulin receptor. The detailed structural understanding of how this single post-translational modification switches the kinase from an "off" to an "on" state provides a clear mechanistic framework for its function. This knowledge is invaluable for drug development professionals. For instance, designing small molecules that either stabilize the inactive, "closed" conformation of the A-loop or block the substrate-binding site of the "open" conformation are viable strategies for developing IR kinase inhibitors. Conversely, understanding the activation mechanism could inform the design of novel IR agonists or sensitizers that promote the active conformation to combat insulin resistance. The experimental protocols outlined herein provide the essential tools for screening and characterizing such compounds in a preclinical setting.

References

- 1. The Insulin Receptor: An Important Target for the Development of Novel Medicines and Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation mechanism of the insulin receptor: a structural perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure of the activated insulin receptor tyrosine kinase in complex with peptide substrate and ATP analog | The EMBO Journal [link.springer.com]

- 4. Phosphorylation of synthetic insulin receptor peptides by the insulin receptor kinase and evidence that the preferred sequence containing Tyr-1150 is phosphorylated in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Insulin-dependent phosphorylation of the insulin receptor-protein kinase and activation of glucose transport in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Insulin receptor autophosphorylation. I. Autophosphorylation kinetics of the native receptor and its cytoplasmic kinase domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. whitelabs.org [whitelabs.org]

- 8. researchgate.net [researchgate.net]

- 9. Substrate specificity and kinetic mechanism of human placental insulin receptor/kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Tyrosine 1150 Phosphorylation in the Genesis of Insulin Resistance: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Insulin (B600854) resistance, a hallmark of type 2 diabetes and metabolic syndrome, is a complex multifactorial condition characterized by an attenuated cellular response to insulin. At the core of this phenomenon lies the intricate signaling cascade initiated by the insulin receptor (IR), a receptor tyrosine kinase. A pivotal event in this cascade is the autophosphorylation of specific tyrosine residues within the IR's intracellular domain upon insulin binding. Among these, the phosphorylation of Tyrosine 1150 (pTyr1150), located within the activation loop of the kinase domain, is of paramount importance. This technical guide provides an in-depth exploration of the critical role of pTyr1150 in insulin signaling and how its dysregulation contributes to the development of insulin resistance. We will delve into the molecular mechanisms, present key quantitative data, detail experimental protocols for studying pTyr1150, and visualize the associated signaling pathways.

The Central Role of pTyr1150 in Insulin Receptor Activation and Signaling

The insulin receptor is a heterotetrameric protein consisting of two extracellular α-subunits and two transmembrane β-subunits. The intracellular portion of the β-subunits contains the tyrosine kinase domain. Upon insulin binding to the α-subunits, a conformational change is induced, leading to the autophosphorylation of several tyrosine residues on the β-subunits. The phosphorylation of the activation loop, which includes Tyr1146, Tyr1150, and Tyr1151, is a critical step for the full activation of the receptor's kinase activity.

Phosphorylation of Tyr1150, in particular, serves two primary functions:

-

Stabilization of the Activated State: The introduction of a negatively charged phosphate (B84403) group at Tyr1150 induces a significant conformational change in the activation loop. This repositions the loop, allowing unrestricted access of ATP and protein substrates to the kinase active site.

-

Creation of Docking Sites: The pTyr1150 residue, along with adjacent phosphorylated tyrosines, forms a docking site for various downstream adaptor proteins, most notably Insulin Receptor Substrate 1 (IRS-1) and Shc (Src homology 2 domain-containing). These proteins bind to the activated receptor via their phosphotyrosine-binding (PTB) domains.

Once docked, IRS-1 and Shc are themselves phosphorylated by the activated insulin receptor, initiating two major downstream signaling pathways:

-

The PI3K/Akt Pathway: Primarily initiated by IRS-1, this pathway is crucial for most of the metabolic actions of insulin, including glucose uptake, glycogen (B147801) synthesis, and lipid metabolism.

-

The Ras/MAPK Pathway: Primarily initiated by Shc, this pathway is mainly involved in the mitogenic effects of insulin, such as cell growth and proliferation.

pTyr1150 Dysregulation in Insulin Resistance

A decrease in the phosphorylation of Tyr1150 is a key molecular event in the development of insulin resistance. When Tyr1150 phosphorylation is impaired, the kinase activity of the insulin receptor is blunted, leading to a significant reduction in the phosphorylation of IRS-1 and Shc. This, in turn, attenuates the downstream signaling cascades, resulting in a diminished cellular response to insulin.

Several factors can contribute to the decreased phosphorylation of Tyr1150 in insulin-resistant states:

-

Increased Activity of Protein Tyrosine Phosphatases (PTPs): Protein Tyrosine Phosphatase 1B (PTP1B) is a major negative regulator of insulin signaling that directly dephosphorylates the insulin receptor, including the pTyr1150 residue.[1][2] In conditions of obesity and insulin resistance, the expression and activity of PTP1B are often elevated.[3][4]

-

Serine/Threonine Phosphorylation: Pro-inflammatory cytokines and other stress signals can activate serine/threonine kinases that phosphorylate the insulin receptor and IRS proteins. This serine phosphorylation can inhibit tyrosine phosphorylation, including that of Tyr1150.

-

Genetic Mutations: Although rare, mutations in the insulin receptor gene can directly impair its kinase activity or its ability to be autophosphorylated.[5]

Quantitative Data on pTyr1150 in Insulin Resistance

The following tables summarize the observed changes in insulin receptor Tyr1150/1151 phosphorylation under conditions that model insulin resistance. While a single comprehensive quantitative dataset is not available, the collective evidence from multiple studies using Western blot analysis indicates a consistent decrease in pTyr1150/1151 levels in insulin-resistant states.

Table 1: pTyr1150/1151 Levels in a High-Glucose-Induced Insulin Resistance Model

| Cell Line | Treatment | Duration | Fold Change in pTyr1150/1151 (vs. Control) | Reference |

| Retinal Endothelial Cells | 25 mM D-glucose | Not Specified | Decreased (qualitative) | [6] |

| HepG2 | 25 mM D-glucose | 24 hours | Decreased (qualitative) | [7] |

Table 2: pTyr1150/1151 Levels in Palmitate-Induced Insulin Resistance Models

| Cell Line | Treatment | Duration | Fold Change in pTyr1150/1151 (vs. Control) | Reference |

| HepG2 | 0.25 mM Palmitate | 16 hours | Decreased (qualitative) | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the role of pTyr1150 in insulin resistance.

Induction of Insulin Resistance in Cell Culture

Several in vitro models have been established to mimic the conditions of insulin resistance.[6][7][9]

4.1.1 High Glucose and High Insulin Treatment (HepG2 cells)

-

Cell Culture: Culture HepG2 cells in RPMI medium supplemented with 10% FBS, 100 U/mL penicillin, and 1% streptomycin (B1217042) at 37°C in 5% CO2.

-

Plating: Plate cells in 6-well plates and allow them to adhere for 24 hours.

-

Serum Starvation and High Glucose: Change the medium to FBS-free RPMI containing 25 mM D-glucose and incubate for 24 hours.

-

Insulin Treatment: Add 100 nM insulin to the medium and incubate for an additional 10 minutes to 24 hours, depending on the experimental endpoint.

-

Harvesting: Harvest the cells for downstream analysis (e.g., Western blotting).

4.1.2 Palmitate Treatment (HepG2 cells) [8]

-

Palmitate-BSA Conjugate Preparation: Dissolve palmitate in ethanol (B145695) and then conjugate to fatty acid-free BSA in PBS.

-

Cell Treatment: Treat HepG2 cells with the palmitate-BSA conjugate (e.g., 0.25 mM palmitate) for 16-24 hours.

-

Insulin Stimulation: Stimulate the cells with 1 nM insulin for 10 minutes before harvesting.

Immunoprecipitation of Insulin Receptor and Western Blotting for pTyr1150[10][11][12]

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford assay.

-

Immunoprecipitation:

-

Incubate 500 µg to 1 mg of protein lysate with an anti-insulin receptor antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose (B213101) or magnetic beads and incubate for an additional 1-2 hours at 4°C.

-

Wash the beads 3-5 times with ice-cold lysis buffer.

-

-

Elution and Sample Preparation:

-